2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Description

Chemical Identity and Nomenclature

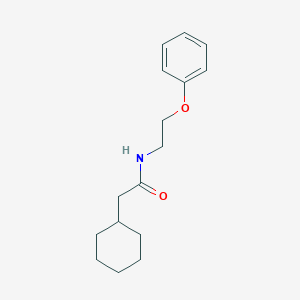

2-Cyclohexyl-N-(2-phenoxyethyl)acetamide, systematically named according to IUPAC conventions, represents a tertiary acetamide derivative with the CAS registry number 540518-78-3. The compound's structure can be described through its SMILES notation as O=C(CC1CCCCC1)NCCOc1ccccc1, which clearly delineates the connectivity between the cyclohexyl ring, the acetamide carbonyl group, and the phenoxyethyl chain. This nomenclature system provides an unambiguous description of the molecular structure, facilitating accurate identification and communication within the scientific community.

The structural architecture of this compound exhibits several key features that distinguish it from simpler acetamide derivatives. The presence of the cyclohexyl group introduces conformational flexibility through its chair-boat equilibrium, while the phenoxyethyl chain provides additional rotational degrees of freedom around the C-N and C-O bonds. These structural elements combine to create a molecule with significant conformational complexity, which has important implications for its biological activity and physicochemical properties.

Comparative Analysis with Related Compounds

Examination of structurally related compounds provides valuable context for understanding the unique features of this compound. The closely related N-cyclohexyl-2-phenoxyacetamide (CAS: 303092-41-3) differs primarily in the position of the cyclohexyl group, being attached directly to the nitrogen atom rather than to the acetyl carbon. This positional difference has profound implications for the molecular geometry and electronic distribution, as demonstrated by comparative computational studies.

Another structurally similar compound, N-(cyclohexylmethyl)-2-phenoxyacetamide, features a methylene spacer between the cyclohexyl ring and the nitrogen atom. This modification introduces additional conformational flexibility and alters the steric environment around the amide nitrogen, potentially affecting hydrogen bonding patterns and molecular recognition properties. The systematic comparison of these structural variants provides insights into the structure-activity relationships within this chemical family.

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

2-cyclohexyl-N-(2-phenoxyethyl)acetamide |

InChI |

InChI=1S/C16H23NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,17,18) |

InChI Key |

KMPNLIOHBXIYLH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide and its analogs:

Detailed Comparative Analysis

2-Cyclohexyl-N-(3-pyridyl)acetamide (Z31792168)

- Structural Differences: Replaces the phenoxyethyl group with a 3-pyridyl ring.

- Functional Impact : The pyridyl nitrogen participates in hydrogen bonding with SARS-CoV-2 Mpro, contributing to its binding affinity (docking score: −8.2 kcal/mol in virtual screening) .

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

- Structural Differences: Features a dichlorophenoxy group instead of phenoxyethyl.

- The cyclohexyl ring adopts a chair conformation, stabilizing crystal packing via N–H···O bonds .

- Pharmacological Relevance : Used in studies probing small molecule-protein interactions but lacks explicit antiviral data.

2-Chloro-N-(2-phenoxyethyl)acetamide

- Structural Differences : Substitutes the cyclohexyl group with a chloro atom.

- Collision cross-section (CCS) values suggest similar pharmacokinetic profiles to the target compound .

- Synthetic Utility: Intermediate for derivatives like quinolin-8-yloxy acetamides .

TE3 (Sulfamoyl-Thiadiazole Derivative)

- Structural Differences : Incorporates a sulfamoyl-thiadiazole ring.

- However, its larger size may reduce membrane permeability compared to the target compound .

Ethylsulfonyl-Pyridazine Derivative

- Structural Differences : Contains a bulky ethylsulfonyl-pyridazine moiety.

- Functional Impact: The sulfonyl group is electron-withdrawing, which could modulate binding kinetics. No experimental data available to confirm therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.